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Compound of Interest

Compound Name:
N,N-dimethyl-6-nitroquinolin-2-

amine

CAS No.: 37041-42-2

Cat. No.: B2911127

Get Quote

Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS)

fragmentation patterns of Dimethyl-Nitro-Quinolinamine (DNQA) derivatives. Targeted at drug

development professionals, this document compares the fragmentation mechanics of specific

regioisomers (specifically the 5-nitro and 8-nitro variants) to establish robust identification

protocols.

The analysis synthesizes Electrospray Ionization (ESI) and Collision-Induced Dissociation

(CID) data, highlighting how the "Ortho Effect" and "Peri-interaction" serve as critical

differentiators between toxicologically relevant isomers.

Structural Context & Ionization Physics
Dimethyl-nitro-quinolinamines are critical intermediates in the synthesis of antimalarial and

antineoplastic agents. However, their structural similarity to mutagenic nitro-polycyclic aromatic
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hydrocarbons (nitro-PAHs) necessitates precise analytical discrimination.

The Challenge of Regioisomerism
In MS analysis, the primary challenge is distinguishing between:

Isomer A (5-Nitro):N,N-dimethyl-5-nitroquinolin-8-amine (Nitro group at C5, Amine at C8).

Isomer B (8-Nitro):N,N-dimethyl-8-nitroquinolin-5-amine (Nitro group at C8, Amine at C5).

While both share a molecular formula (e.g., C11H11N3O2, MW ~217 Da), their gas-phase

stability differs significantly due to the proximity of the nitro group to the ring nitrogen and the

amine substituent.

Ionization Protocol (ESI+)[1]
Mode: Positive Electrospray Ionization (ESI+).[1][2]

Adduct Formation: The basic quinoline nitrogen and the tertiary amine side chain facilitate

strong protonation, yielding

as the dominant precursor.

Causality: Unlike Electron Impact (EI), which induces radical cation formation (

), ESI produces even-electron ions (

). This shifts the fragmentation landscape from radical-driven cleavages to charge-remote
and charge-proximate rearrangements.

Comparative Fragmentation Analysis
The following analysis compares the fragmentation pathways of the 5-nitro and 8-nitro isomers

under CID conditions.

Primary Pathway: The Nitro Group Determinant
The most diagnostic feature in the MS/MS spectrum of nitroquinolines is the loss of the nitro

group. The mechanism of this loss—whether as a radical (
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, 46 Da) or via rearrangement (

, 30 Da)—depends on the position of the nitro group relative to the ring nitrogen and the amine
tail.

Feature
5-Nitro Isomer

(Isomer A)
8-Nitro Isomer

(Isomer B)
Mechanistic Driver

Primary Neutral Loss (46 Da)
(30 Da) /

(17 Da)

Peri-Effect: In the 8-

nitro isomer, the nitro

group is spatially

close to the ring

nitrogen, facilitating

oxygen transfer or

radical stabilization

not possible at the C5

position.

Base Peak
Stability of the

resulting cation.

Amine Loss
Sequential (after Nitro

loss)

Competitive

(concurrent with Nitro

loss)

Steric hindrance in the

8-position destabilizes

the molecular ion,

promoting rapid

fragmentation.

Secondary Pathway: Dimethylamino Group Cleavage
The dimethylamino group (

) undergoes characteristic

-cleavage and hydrogen rearrangements.

Immonium Ion Formation: A diagnostic low-mass ion at m/z 44 (

) or m/z 58 (

, if the chain allows) confirms the presence of the dimethylamine moiety.
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Neutral Loss of Dimethylamine: Loss of 45 Da (

) is observed in both isomers but is more pronounced in the 5-nitro isomer where the
backbone is more stable.

Visualization of Fragmentation Pathways[1][2][3][4]
[5]
The following diagram illustrates the divergent pathways for the 5-nitro and 8-nitro isomers,

highlighting the "Peri-Effect" that serves as the primary differentiator.

5-Nitro Isomer Pathway (Isomer A) 8-Nitro Isomer Pathway (Isomer B)

[M+H]+ (m/z 218)
5-Nitro-8-Dimethylamino

[M+H - NO2]+
(m/z 172)

High Intensity

- NO2 (46 Da)
Direct Cleavage

[M+H - NO2 - CH3]+
(m/z 157)

- CH3 (15 Da)

Common Diagnostic Ions
m/z 44 (Immonium)

m/z 128 (Quinoline Core)

[M+H]+ (m/z 218)
8-Nitro-5-Dimethylamino

[M+H - NO]+
(m/z 188)

Peri-Effect Rearrangement

- NO (30 Da)
Rearrangement

[M+H - OH]+
(m/z 201)

Ortho-like Interaction

- OH (17 Da)

[M+H - NO - CO]+
(m/z 160)

- CO (28 Da)
Ring Contraction

Click to download full resolution via product page

Caption: Comparative fragmentation pathways of 5-nitro vs. 8-nitro quinolinamine isomers.

Note the distinct primary losses (NO2 vs. NO) driven by the position of the nitro group.
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Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and accurate identification, the following protocol utilizes a "Diagnostic

Ion Ratio" approach.

Step 1: Sample Preparation
Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.

Concentration: 1 µg/mL (Avoid saturation to prevent dimer formation

, which complicates spectra).

Step 2: MS Acquisition Parameters
Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass confirmation).

Source: ESI Positive Mode.

Collision Energy (CE): Stepped CE (15, 30, 45 eV).

Why? Low energy preserves the molecular ion; high energy reveals the deep skeletal

fragmentation (HCN loss).

Step 3: Data Interpretation (The Decision Tree)
Use this logic flow to classify your unknown sample:
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Precursor Ion [M+H]+ Observed?

Analyze Primary Product Ion
(CE 30 eV)

Dominant Loss: 46 Da (NO2)
High Abundance m/z [M-46]

Clean -46 Da

Dominant Loss: 30 Da (NO) or 17 Da (OH)
High Abundance m/z [M-30]

Complex -30/-17 Da

ID: 5-Nitro Isomer
(No Peri-effect)

ID: 8-Nitro Isomer
(Peri-effect Active)

Click to download full resolution via product page

Caption: Logical decision tree for differentiating dimethyl-nitro-quinolinamine isomers based on

primary neutral losses.

Quantitative Data Summary
The following table summarizes the expected m/z transitions for N,N-dimethyl-5-nitroquinolin-8-

amine (MW 217.22).
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Precursor Ion
(m/z)

Product Ion
(m/z)

Neutral Loss
Identity/Mecha
nism

Relative
Abundance
(Est.)

218.10 172.10
46 Da (

)

Nitro Cleavage

(Radical/Neutral)

100% (Base

Peak)

218.10 201.09
17 Da (

)

Ortho/Peri Effect

(Minor in 5-nitro)
< 5%

172.10 157.07
15 Da (

)

Demethylation of

amine
40-60%

172.10 144.06
28 Da (

)
Ring contraction 20-30%

172.10 129.05
43 Da (

)

Loss of imine

fragment
10-20%

Various 44.05 - Immonium Ion Variable

Note on Alternatives:

APCI vs. ESI: APCI (Atmospheric Pressure Chemical Ionization) often yields more intense

fragment ions in the source (In-source CID). If the

is unstable in ESI, switch to APCI, but be aware that the nitro group may reduce to an amine
(

) in the plasma, creating a false "amino" peak.

Triple Quad vs. Q-TOF: For quantitation (PK studies), select the

transition. For metabolite identification, Q-TOF is required to distinguish the loss of

(44.0500 Da) from
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(43.9898 Da).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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